4-Iodo-3,5-dimethylbenzoic acid
Description
Properties
IUPAC Name |
4-iodo-3,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSKPDOEVOVDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
The reaction typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) as iodinating agents in the presence of a Lewis acid catalyst, such as sulfuric acid or acetic acid. A study by VulcanChem reports yields exceeding 70% under optimized conditions. The procedure involves dissolving 3,5-dimethylbenzoic acid in glacial acetic acid, followed by gradual addition of ICl at 50–60°C. After 6–8 hours, the mixture is quenched with sodium thiosulfate, and the product is isolated via recrystallization from ethanol.
Oxidation of Mesitylene Derivatives
A precursor-centric approach involves synthesizing 3,5-dimethylbenzoic acid from mesitylene (1,3,5-trimethylbenzene) prior to iodination. This two-step method is scalable and avoids direct handling of iodine in the initial stages.
Synthesis of 3,5-Dimethylbenzoic Acid
The oxidation of mesitylene to 3,5-dimethylbenzoic acid is achieved using oxygen or air in the presence of a composite catalyst. A Chinese patent (CN105085228A) details a solvent-free method employing cobalt salts (e.g., cobalt chloride) and long-chain quaternary ammonium compounds as catalysts. Key steps include:
Table 1: Optimization of Mesitylene Oxidation
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | CoCl₂ + C₁₀H₂₁BrN | 92.5 | 98.0 |
| Temperature (°C) | 130–140 | 89.7 | 97.5 |
| Reaction Time (h) | 4 | 94.2 | 98.3 |
Subsequent Iodination
The resulting 3,5-dimethylbenzoic acid is iodinated as described in Section 1. This sequential approach ensures high purity but requires careful control of oxidation conditions to avoid over-oxidation byproducts.
Nitro-Group-Mediated Sandmeyer Reaction
A nitro-to-iodo substitution strategy offers an alternative pathway, particularly useful for introducing iodine at specific positions. This method, reported in PMC literature, involves nitration, reduction, and Sandmeyer reaction.
Stepwise Synthesis
-
Nitration of Mesitylene : Mesitylene is nitrated to 3,5-dimethyl-4-nitrobenzoic acid using concentrated nitric acid and sulfuric acid.
-
Reduction to Amine : The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst, yielding 4-amino-3,5-dimethylbenzoic acid.
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Sandmeyer Reaction : The amine is diazotized with sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to replace the diazo group with iodine.
Table 2: Sandmeyer Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85 |
| Iodination | KI, 20–25°C | 78 |
| Hydrolysis | NaOH, H₂O, reflux | 90 |
Advantages and Limitations
This method allows precise iodine placement but involves hazardous intermediates (e.g., diazonium salts). Yields are moderately high (70–80%), though lower than direct iodination.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Direct Iodination | 70–75 | 95–98 | Moderate | Handling ICl/NIS |
| Mesitylene Oxidation + Iodination | 65–70 | 97–99 | High | High-temperature oxidation |
| Sandmeyer Reaction | 70–80 | 90–95 | Low | Diazonium intermediates |
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed:
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Benzoic acid derivatives with higher oxidation states.
Reduction Products: Alcohols and other reduced forms of the original compound.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
Pharmaceutical Applications
4-Iodo-3,5-dimethylbenzoic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.
Case Study: Opioid Peptide Derivatives
A study highlighted the synthesis of opioid peptide antagonists that incorporated 4-iodo-3,5-dimethylbenzoic acid as a key component. These compounds demonstrated significant biological activity, indicating the potential of this acid in drug development .
Agrochemical Applications
This compound is also relevant in the field of agrochemicals. It serves as a precursor for synthesizing various herbicides and insecticides that are critical for modern agriculture.
Example: Synthesis of Insecticides
Research has shown that derivatives of 4-iodo-3,5-dimethylbenzoic acid can be used to create environmentally friendly insecticides. These compounds have shown efficacy against pests while minimizing ecological impact .
Material Science Applications
In materials science, 4-iodo-3,5-dimethylbenzoic acid is being investigated for its role in the development of advanced materials such as liquid crystals and polymers.
Liquid Crystals
The compound's unique structure allows it to be used as a building block for liquid crystal materials, which are essential in display technologies. The incorporation of halogen atoms enhances the thermal stability and optical properties of these materials .
Mechanism of Action
The mechanism of action of 4-Iodo-3,5-dimethylbenzoic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Table 1: Key Properties of 4-Iodo-3,5-dimethylbenzoic Acid and Analogues
Biological Activity
4-Iodo-3,5-dimethylbenzoic acid (CAS Number: 1048677-11-7) is an aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
4-Iodo-3,5-dimethylbenzoic acid is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHIO |
| Molecular Weight | 276.071 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 337.6 ± 30.0 °C at 760 mmHg |
| LogP | 3.94 |
These properties indicate that the compound is relatively lipophilic, which may influence its biological interactions and absorption characteristics.
Antimicrobial Properties
Research has indicated that benzoic acid derivatives exhibit antimicrobial activity. A study demonstrated that various substituted benzoic acids, including iodo derivatives, showed significant inhibition against a range of bacterial strains. The presence of the iodine atom in 4-iodo-3,5-dimethylbenzoic acid may enhance its antimicrobial efficacy due to increased hydrophobic interactions with microbial membranes .
Antioxidant Activity
The antioxidant potential of 4-iodo-3,5-dimethylbenzoic acid has been explored in vitro. Compounds with similar structures have been shown to scavenge free radicals effectively. The antioxidant activity can be attributed to the electron-donating ability of the hydroxyl groups present in related compounds, suggesting that 4-iodo-3,5-dimethylbenzoic acid might exhibit similar properties .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of compounds. Preliminary data suggest that 4-iodo-3,5-dimethylbenzoic acid may act as an inhibitor for certain cytochrome P450 enzymes, which are essential for drug metabolism. However, detailed kinetic studies are required to confirm these findings and elucidate the mechanism of action .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study focused on synthesizing various iodo-substituted benzoic acids and evaluating their biological activities. It was found that compounds with iodo substitutions exhibited enhanced activity against specific cancer cell lines compared to their non-iodinated counterparts .
- Pharmacokinetics : The pharmacokinetic profile of 4-iodo-3,5-dimethylbenzoic acid indicates good permeability across biological membranes (Log Kp = -5.97 cm/s), suggesting potential for oral bioavailability . Additionally, it is not a substrate for P-glycoprotein (P-gp), which is a significant consideration in drug design as it affects the absorption and distribution of drugs within the body.
- Therapeutic Applications : The compound has been investigated for potential applications in treating inflammatory diseases due to its anti-inflammatory properties observed in preliminary studies. Further research is needed to explore its efficacy in vivo and to understand the underlying mechanisms .
Q & A
Q. What are the standard synthetic routes for 4-Iodo-3,5-dimethylbenzoic acid, and how are intermediates characterized?
- Methodological Answer : A common synthesis involves iodination of 3,5-dimethylbenzoic acid derivatives. For example, details a multi-step process:
Tin-mediated reduction : Addition of tin (22.5 g, 189.4 mmol) to a reaction mixture at 35–40°C to generate intermediates.
Iodination : Treatment with NaNO₂ and KI in acidic conditions (0°C) to introduce iodine.
Purification : Ethyl acetate extraction followed by flash column chromatography (yield: 83% purity).
Characterization relies on ¹H NMR (e.g., δ 2.28–2.31 ppm for methyl groups) and mass spectrometry (e.g., [M+H]⁺ = 356.1787) .
Another route ( ) uses KI/I₂ in dichloroethane with NaHCO₃ at 70°C, yielding benzyl 4-iodo-3,5-dimethylpyrrole carboxylate (87% yield) via nucleophilic substitution .
Q. What safety precautions are critical when handling 4-Iodo-3,5-dimethylbenzoic acid in laboratory settings?
- Methodological Answer : While direct safety data for this compound is limited, structurally related iodinated aromatics (e.g., 4-Iodo-3,5-dimethylphenol, ) require:
- Protective gear : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Light sensitivity : Store in amber glassware to avoid photodegradation.
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can Ullmann-type N-arylation reactions be applied to derivatives of 4-Iodo-3,5-dimethylbenzoic acid under ligand-free conditions?
- Methodological Answer : demonstrates N-arylation of 4-iodo-3,5-dimethylpyrazole with phenyl boronic acid using Cu₂O catalyst under ambient conditions:
Reaction setup : Mix substrate (1 equiv), phenyl boronic acid (1.2 equiv), and Cu₂O (10 mol%) in methanol at room temperature.
Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
- Key outcomes : Yields >80% with FT-IR and ¹³C NMR confirming N-aryl bond formation (absence of N-H peak at ~10 ppm). This method avoids ligands and harsh conditions, enabling greener synthesis .
Q. What divergent microbial degradation pathways are observed for structurally related benzoic acid derivatives?
- Rhodococcus rhodochrous N75 converts 4-hydroxy-3,5-dimethylbenzoic acid to 2,6-dimethylhydroquinone via decarboxylation.
- Pseudomonas sp. HH35 produces a cyclic tautomer of (3-methylmaleyl)acetone through oxidative ring cleavage.
Methodological steps :
Bacterial culture : Grow strains in minimal media with the substrate as the sole carbon source.
Metabolite extraction : Use ethyl acetate partitioning and HPLC for isolation.
Structural elucidation : Confirm via GC-MS and comparison to synthetic standards .
Q. How are heterocyclic derivatives of 4-Iodo-3,5-dimethylbenzoic acid synthesized for pharmaceutical applications?
- Methodological Answer : and 19 outline methods to synthesize pyrrole and pyrazole derivatives:
- Pyrrole synthesis : React benzyl 3,5-dimethylpyrrole carboxylate with KI/I₂ in dichloroethane (70°C, 1 h), yielding 87% iodinated product.
- Pyrazole synthesis : Treat 3,5-dimethylpyrazole with N-iodosuccinimide (NIS) in CCl₄, followed by recrystallization ( ).
Key analytical data : - ¹H NMR : Aromatic protons at δ 7.16–7.55 ppm (benzyl group).
- MS : [M+H]⁺ = 356.1787 for pyrrole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
